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Spiro[3.6]decan-1-one

Cat. No.: B11920527
M. Wt: 152.23 g/mol
InChI Key: VREHDZBTZAWFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiro[3.6]decan-1-one (CAS Number: 41597-00-6) is a carbocyclic spiro compound of interest in organic and medicinal chemistry research. With a molecular formula of C 10 H 16 O and a stated purity of 97%, this compound serves as a valuable building block for synthesizing more complex molecular architectures . Spiro compounds are characterized by their unique structure, where two rings are connected through a single common atom, known as the spiro atom. This arrangement results in a rigid, three-dimensional framework that is highly valued in drug discovery for its ability to impart conformational restraint and explore novel chemical space . This rigidity can be leveraged to pre-organize molecules for specific target interactions and to improve physicochemical properties . While specific biological mechanisms for this compound are not detailed in the public domain, related spiro scaffolds are frequently investigated as privileged structures in the design of bioactive agents . This product is intended for research applications as a synthetic intermediate or a core scaffold for library development. It is supplied with a purity of 97% and is for Research Use Only . It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O B11920527 Spiro[3.6]decan-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

spiro[3.6]decan-3-one

InChI

InChI=1S/C10H16O/c11-9-5-8-10(9)6-3-1-2-4-7-10/h1-8H2

InChI Key

VREHDZBTZAWFBX-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CC1)CCC2=O

Origin of Product

United States

Synthetic Methodologies for Spiro 3.6 Decan 1 One

Retrosynthetic Analysis of the Spiro[3.6]decan-1-one Skeleton

A retrosynthetic analysis of this compound reveals several potential bond disconnections that inform synthetic design. A primary strategy involves disconnecting the spirocyclic system at the bonds adjacent to the spiro atom. This leads to precursors that can form the spirocycle through intramolecular cyclization. For instance, cleaving the C1-C10 and C4-C10 bonds points towards a cycloheptanone (B156872) derivative with a suitable three-carbon chain at the alpha position, primed for a [2+2] cycloaddition or a related annulation reaction. Alternatively, a disconnection of the four-membered ring can suggest a cycloheptylidene-containing precursor that can undergo cyclization to form the cyclobutanone (B123998) ring. Another retrosynthetic approach considers the formation of the seven-membered ring onto a pre-existing cyclobutane (B1203170) derivative.

Established Synthetic Routes to this compound

Several synthetic routes have been established to access the this compound core, often leveraging readily available starting materials and well-understood reaction mechanisms.

Cycloheptanone as a Precursor in this compound Synthesis

Cycloheptanone serves as a common and versatile starting material for the synthesis of this compound. chemicalbook.com One established method involves the reaction of cycloheptanone with a suitable three-carbon electrophile, followed by an intramolecular cyclization. For example, the reaction of cycloheptanone with 1,3-dibromopropane (B121459) in the presence of a strong base can lead to the formation of the spirocyclic ketone, although yields can be variable.

A notable synthesis involves the use of cycloheptyl carbonyl chloride and ethoxyacetylene. This reaction proceeds to form 3-ethoxythis compound, which can then be further manipulated if desired. amazonaws.com

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for constructing the strained spiro[3.6]decane framework. slideshare.net These reactions often involve the formation of a key bond to close one of the rings onto a pre-existing cyclic structure. For instance, a suitably substituted cycloheptane (B1346806) derivative bearing a pendant chain with a terminal leaving group and a nucleophilic carbon can undergo intramolecular alkylation to form the four-membered ring. Radical cyclizations have also emerged as a conceptually new method for producing complex spirocyclic compounds. rsc.org

Intermolecular Annulation Reactions

Intermolecular annulation reactions provide another avenue to this compound and its derivatives. These methods involve the direct construction of one of the rings onto the other in a single synthetic operation. A [2+2] annulation reaction between an electron-deficient alkene and an enamine derived from cycloheptanone can be utilized to form the cyclobutanone ring. rsc.org This approach offers a convergent and often efficient route to the spirocyclic system.

Novel Approaches in this compound Total Synthesis

The pursuit of more efficient and stereoselective methods for the synthesis of spirocyclic compounds continues to drive innovation in synthetic chemistry.

Catalytic Asymmetric Synthesis of this compound and its Enantiomers

The development of catalytic asymmetric methods to access enantiomerically pure spirocycles is a significant area of modern organic synthesis. nii.ac.jpresearchgate.netacs.org While specific examples for this compound are not extensively documented in the provided search results, the principles of asymmetric catalysis can be applied to its synthesis. Chiral catalysts, such as chiral phosphoric acids or metal complexes with chiral ligands, can be employed to control the stereochemical outcome of key bond-forming reactions. whiterose.ac.uk For instance, an asymmetric intramolecular oxa-Michael reaction could be envisioned to construct a chiral spirocyclic ether, which could then be converted to the corresponding ketone. whiterose.ac.uk The development of such methods would be highly valuable for the synthesis of potentially biologically active, non-racemic this compound derivatives.

Data Table

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol )
This compound41597-00-6C10H16O152.23 nih.gov
Cycloheptanone502-42-1C7H12O112.17
1,3-Dibromopropane109-64-8C3H6Br2201.89
3-Ethoxythis compoundNot AvailableC12H20O2196.29
Cycloheptyl carbonyl chloride50745-66-9C8H13ClO160.64
Ethoxyacetylene927-80-0C4H6O70.09

Cascade and Tandem Reaction Sequences for this compound Formation

One powerful strategy involves a [2+2] cycloaddition followed by further transformations. For instance, the thermal [2+2] cycloaddition of a ketene (B1206846) acetal (B89532) with a cycloalkene can generate a spiro[3.n]alkane scaffold. A specific example leading to a derivative is the synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)this compound, which is achieved through a thermal [2+2] cycloaddition process. rsc.org Another relevant synthesis is that of 3-Ethoxythis compound, which is prepared from cycloheptyl carbonyl chloride and ethoxyacetylene. amazonaws.com

Hypothetically, a tandem sequence for this compound could be envisioned starting from a suitably substituted cycloheptanone derivative. A Knoevenagel condensation with an appropriate methylene-active compound, followed by an intramolecular Michael addition, could potentially form the spiro[3.6]decane ring system. Such domino Knoevenagel/Michael reactions are well-established for the synthesis of other spirocyclic frameworks. mdpi.com

Another promising approach is the intramolecular trapping of spiro radicals. This methodology allows for the formation of complex spirocyclic compounds through a sequence of radical addition, intramolecular cyclization, and ring-opening, providing unusual and valuable molecular architectures. rsc.org While not yet reported for this compound, this strategy holds potential for future synthetic explorations.

Photochemical and Electrochemical Methods for this compound Synthesis

Photochemical and electrochemical reactions utilize light and electricity, respectively, to drive chemical transformations, often enabling unique reaction pathways that are inaccessible through traditional thermal methods.

Photochemical Synthesis:

Photochemical [2+2] cycloadditions are a powerful tool for the construction of cyclobutane rings. In principle, the irradiation of cycloheptanone in the presence of an appropriate alkene could lead to the formation of the this compound skeleton. The success of such a reaction would depend on the relative energies of the excited states and the efficiency of the intersystem crossing.

Another potential photochemical route is the Norrish-Yang cyclization. An appropriately substituted acyclic precursor containing a ketone and a remote hydrogen atom could, upon irradiation, undergo intramolecular hydrogen abstraction followed by cyclization to form the spiro[3.6]decane ring system.

Furthermore, photochemical homologation reactions have been developed for the preparation of aliphatic aldehydes. wikipedia.org While not directly applied to cyclic ketones like this compound, the underlying principles of generating a reactive intermediate photochemically could be adapted for ring expansion or annulation strategies to build the target spirocycle.

Electrochemical Synthesis:

Electrochemical methods can be employed for various synthetic transformations, including cyclization reactions. Anodic oxidation of a suitably functionalized cycloheptyl-substituted carboxylic acid derivative could generate a radical cation, which might then undergo an intramolecular cyclization to form the spiro[3.6]decane ring. The feasibility of such a reaction would be highly dependent on the substrate and the electrochemical conditions.

While specific examples of photochemical and electrochemical synthesis of this compound are scarce in the literature, these methods represent a frontier in synthetic organic chemistry with the potential to offer novel and efficient routes to this and other complex spirocyclic systems.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly important in modern organic synthesis.

Solvent-Free and Aqueous Medium Reactions

Conducting reactions in the absence of conventional organic solvents or in water is a key tenet of green chemistry. Solvent-free, or solid-state, reactions can lead to improved yields, shorter reaction times, and easier product isolation. Microwave-assisted solvent-free synthesis has been successfully employed for the one-pot synthesis of various spiro-heterocycles, often involving multicomponent reactions. researchgate.net For example, the reaction of 1-methyl-4-piperidone (B142233) with aromatic aldehydes can be achieved under solvent-free microwave irradiation. researchgate.net While a specific solvent-free synthesis of this compound has not been reported, this approach holds promise.

Aqueous medium reactions are also highly desirable from an environmental perspective. The intramolecular cyclization of gabapentin (B195806) to a spiro-lactam has been studied in aqueous buffered solutions, demonstrating the feasibility of forming spirocycles in water. researchgate.net The development of an aqueous-based synthesis for this compound would be a significant advancement in the green production of this compound.

Biocatalytic Transformations Towards this compound

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While the direct biocatalytic synthesis of this compound has not been described, enzymes have been used in the synthesis of other spirocycles. For instance, transaminases have been employed in the synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine, showcasing the potential of biocatalysis in constructing spirocyclic systems. researchgate.net

Hypothetically, a biocatalytic approach to this compound could involve the enzymatic resolution of a chiral precursor or an enzyme-catalyzed cyclization reaction. The discovery or engineering of an enzyme capable of forming the spiro[3.6]decane skeleton would represent a major breakthrough in the sustainable synthesis of this class of molecules. The biosynthesis of some natural products involves the formation of cyclopropane (B1198618) rings through enzymatic pathways, suggesting that nature's catalytic machinery is capable of constructing strained ring systems. nih.gov

Chemical Reactivity and Transformation of Spiro 3.6 Decan 1 One

Reactivity of the Carbonyl Group in Spiro[3.6]decan-1-one

The carbonyl group is the primary site of reactivity in ketones. It is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of ketones. It is expected that this compound would react with various nucleophiles. The approach of the nucleophile to the carbonyl carbon would be influenced by the steric hindrance imposed by the spirocyclic system. The formation of a tetrahedral intermediate would lead to the corresponding addition product. However, specific data on reaction kinetics, yields, and stereoselectivity for this compound are not available.

Organometallic Reactions and Grignard Additions

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to ketones to form tertiary alcohols. The reaction of this compound with such reagents would likely proceed to yield the corresponding tertiary alcohol. The stereochemical outcome of such additions would be of particular interest due to the chiral nature of the resulting product, but specific experimental results are absent from the available literature.

Reductions and Oxidations of the Ketone Moiety

The carbonyl group of this compound is expected to be reducible to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereoselectivity of this reduction would be a key aspect to investigate. Conversely, oxidation of the ketone moiety is not a typical reaction under standard conditions.

Reactions Involving the Spirocyclic Ring System of this compound

The strained four-membered ring and the flexible seven-membered ring of the spiro[3.6]decane system present possibilities for unique rearrangement reactions.

Ring Expansion and Contraction Reactions

Reactions that involve the rearrangement of the carbon skeleton, such as acid-catalyzed pinacol-type rearrangements of the corresponding diol, could potentially lead to ring expansion or contraction. However, no specific studies detailing such transformations for this compound have been identified.

Baeyer-Villiger Oxidation and Related Rearrangements

The Baeyer-Villiger oxidation is a well-known reaction that converts ketones to esters (or lactones from cyclic ketones) using peroxy acids. sioc-journal.cnyoutube.com In the case of this compound, this reaction would be expected to yield one of two possible lactones, depending on which of the adjacent carbon atoms migrates. The regioselectivity of this migration is governed by the migratory aptitude of the attached groups. unimi.it For spiroketones, the migratory aptitude is influenced by ring strain and the nature of the alpha-carbons. Without experimental data for this compound, the preferred product of its Baeyer-Villiger oxidation remains speculative.

Photoinduced Transformations and Rearrangements

The photochemistry of ketones is a well-studied field, with several key reactions that could theoretically be applicable to this compound. These transformations are initiated by the absorption of ultraviolet light, which promotes the carbonyl group to an excited state, leading to subsequent rearrangements or cleavage events.

One of the primary photochemical processes for cyclic ketones is the Norrish Type I cleavage . This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (the α-carbon bond) to form a diradical intermediate. For this compound, this would involve the scission of either the C1-C2 or the C1-C10 bond. The resulting diradical can then undergo several secondary reactions, including decarbonylation (loss of carbon monoxide) to form a hydrocarbon, or intramolecular disproportionation to yield an unsaturated aldehyde.

Another potential photochemical pathway is the Paterno-Büchi reaction , which is the [2+2] photocycloaddition of a carbonyl compound to an alkene to form an oxetane. While this is an intermolecular reaction, it highlights the photoreactivity of the carbonyl group in this compound towards unsaturated systems.

It is important to note that without specific experimental studies on this compound, the quantum yields, product distributions, and even the feasibility of these reactions for this specific substrate remain speculative.

Functionalization and Derivatization of the this compound Core

The modification of the this compound framework can be envisioned through several classical and modern synthetic methodologies, primarily targeting the positions alpha to the carbonyl group.

The protons on the carbon atoms adjacent to the carbonyl group (α-protons) in this compound are acidic and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate for a variety of alpha-functionalization reactions.

The formation of the enolate can be controlled by the choice of base and reaction conditions. The use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures would likely lead to the formation of the kinetic enolate, while a weaker base at higher temperatures might favor the thermodynamic enolate. This enolate can then react with a range of electrophiles, such as alkyl halides, to introduce substituents at the α-position. The general scheme for such a reaction is depicted below:

Table 1: Potential Alpha-Alkylation of this compound This table is illustrative and based on general principles of enolate chemistry, as specific data for this compound is not available.

BaseElectrophile (E-X)Potential ProductReaction Conditions
Lithium diisopropylamide (LDA)Methyl iodide (CH₃I)2-Methylthis compound-78 °C, Tetrahydrofuran (THF)
Sodium hydride (NaH)Benzyl bromide (BnBr)2-Benzylthis compoundRoom Temperature, Dimethylformamide (DMF)

The α-positions of this compound can also be halogenated under acidic or basic conditions. Acid-catalyzed halogenation proceeds through an enol intermediate and typically results in monohalogenation. In contrast, base-catalyzed halogenation occurs via an enolate and can be difficult to stop at monosubstitution, often leading to polyhalogenated products.

The resulting α-haloketones are versatile synthetic intermediates. They can undergo elimination reactions to form α,β-unsaturated ketones or participate in nucleophilic substitution reactions.

Modern cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer powerful methods for forming carbon-carbon and carbon-heteroatom bonds. To apply these methods to this compound, the molecule would first need to be functionalized to introduce a suitable handle for the coupling reaction, typically a halide or a triflate.

For instance, if an enol triflate of this compound were prepared, it could potentially undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst to introduce an aryl or vinyl group at the α-position. Similarly, a halogenated derivative of the spiro[3.6]decane core could be a substrate for Buchwald-Hartwig amination to introduce nitrogen-containing functional groups.

Table 2: Hypothetical Cross-Coupling Reactions on this compound Derivatives This table presents hypothetical reaction pathways, as no specific examples for this compound have been reported in the literature.

This compound DerivativeCoupling PartnerReaction TypePotential ProductCatalyst System (Example)
2-Bromothis compoundPhenylboronic acidSuzuki-Miyaura Coupling2-Phenylthis compoundPd(PPh₃)₄, Na₂CO₃
2-Bromothis compoundAnilineBuchwald-Hartwig Amination2-(Phenylamino)this compoundPd₂(dba)₃, BINAP, NaOtBu

Spectroscopic Characterization and Structural Elucidation of Spiro 3.6 Decan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of Spiro[3.6]decan-1-one

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are instrumental in assigning the chemical shifts and confirming the connectivity of the atoms.

Due to the absence of readily available experimental spectra in the public domain, the following chemical shift assignments for this compound are predicted based on established principles of NMR spectroscopy and typical chemical shift ranges for similar structural motifs.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum of this compound is expected to exhibit signals corresponding to the different methylene (B1212753) groups in the cyclobutane (B1203170) and cycloheptane (B1346806) rings. The protons on the carbons adjacent to the carbonyl group (α-protons) in the cyclobutane ring are anticipated to be deshielded and appear at a lower field. The protons on the cycloheptane ring are expected in the typical aliphatic region, with some dispersion due to their varying distances from the spiro center and the carbonyl group.

Predicted ¹³C NMR Chemical Shifts: The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The most downfield signal is predicted to be the carbonyl carbon due to the strong deshielding effect of the oxygen atom. The spiro carbon, being a quaternary carbon, is expected to have a characteristic chemical shift. The remaining methylene carbons of the two rings will appear in the aliphatic region of the spectrum.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-205-220
C2/C4 (α-CH₂)2.5-3.040-50
C3 (β-CH₂)1.8-2.220-30
C5 (Spiro C)-45-60
C6/C10 (cycloheptane CH₂)1.4-1.830-40
C7/C9 (cycloheptane CH₂)1.4-1.825-35
C8 (cycloheptane CH₂)1.4-1.825-35

To unambiguously assign the predicted chemical shifts and elucidate the precise structure, a series of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between the protons on C2 and C3, and C3 and C4 within the cyclobutane ring, as well as between neighboring methylene groups in the cycloheptane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It would be used to definitively link the predicted proton signals to their corresponding carbon signals in the ¹³C NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be particularly useful in determining the stereochemistry and conformation of the two rings relative to each other.

Infrared (IR) and Raman Spectroscopy of this compound

Vibrational spectroscopy techniques, such as IR and Raman, are highly sensitive to the types of chemical bonds present in a molecule and their environment.

The most prominent feature in the IR spectrum of this compound is expected to be the carbonyl (C=O) stretching vibration. Due to the presence of the carbonyl group within a strained four-membered ring (cyclobutanone), this absorption is anticipated at a higher frequency compared to a typical acyclic ketone (which is around 1715 cm⁻¹). The increased ring strain leads to a higher s-character in the C-C bonds of the ring, which in turn strengthens the exocyclic C=O bond, shifting its stretching frequency to a higher wavenumber. chemicalforums.comstackexchange.com Therefore, a strong absorption band is predicted in the range of 1775-1790 cm⁻¹. chemicalforums.com

The Raman spectrum is also expected to show a strong band for the carbonyl stretch. Additionally, both IR and Raman spectra will display a series of bands corresponding to C-H stretching vibrations of the methylene groups (typically in the 2850-3000 cm⁻¹ region) and C-C stretching and bending vibrations, including the characteristic "breathing" modes of the rings. The symmetric ring breathing modes are often more intense in the Raman spectrum.

Vibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
C-H Stretch (CH₂)2850-30002850-3000Medium-Strong
C=O Stretch1775-17901775-1790Very Strong
CH₂ Scissoring~1465~1465Medium
Ring VibrationsVariousVariousWeak-Medium

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion of this compound. This would allow for the unambiguous determination of its elemental formula, C₁₀H₁₆O.

The fragmentation of this compound in the mass spectrometer would likely proceed through several characteristic pathways for cyclic ketones. Alpha-cleavage, the cleavage of the bond adjacent to the carbonyl group, is a common fragmentation pathway for ketones. libretexts.orgchemguide.co.uk This could lead to the loss of ethylene (B1197577) (C₂H₄) from the cyclobutanone (B123998) ring. Another likely fragmentation would involve cleavage of the cycloheptane ring. The McLafferty rearrangement is also a possibility if a gamma-hydrogen is available for transfer to the carbonyl oxygen, although the rigid spiro structure may influence the favorability of this rearrangement. youtube.com

Fragmentation Patterns and Structural Information

The mass spectral fragmentation of this compound, a spiro ketone, displays characteristic patterns that provide valuable structural information. Unlike simple cycloalkanones, where fragmentation is often initiated by cleavage adjacent to the carbonyl group, spiro ketones exhibit more complex fragmentation pathways influenced by the presence of the spirocyclic ring system.

The fragmentation of this compound is primarily dictated by the stability of the resulting carbocations and radical species. The initial ionization of the molecule results in the formation of a molecular ion (M+•). Subsequent fragmentation can proceed through several pathways, including alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and ring cleavage of either the cyclobutane or the cycloheptane ring.

One of the prominent fragmentation pathways for spiro ketones involves the loss of the smaller ring system. In the case of this compound, this would correspond to the expulsion of a neutral molecule from the cyclobutane ring, such as ethylene (C2H4) or cyclobutene. Another significant fragmentation involves the cleavage of the larger cycloheptane ring.

The resulting fragment ions can provide clues about the connectivity and size of the constituent rings. The relative abundance of these fragment ions is dependent on their stability. For instance, fragmentation pathways that lead to the formation of more stable, resonance-stabilized, or tertiary carbocations are generally favored.

A plausible fragmentation pattern for this compound is outlined in the table below, predicting the major fragment ions and their corresponding mass-to-charge ratios (m/z). These predictions are based on the general fragmentation behavior of spiro ketones.

Table 1: Predicted Mass Spectrometry Fragmentation of this compound

m/zProposed Fragment IonFragmentation Pathway
152[C10H16O]+•Molecular Ion
124[C8H12O]+•Loss of ethylene (C2H4) from the cyclobutane ring
110[C7H10O]+•Loss of propylene (B89431) (C3H6) from the cycloheptane ring
96[C6H8O]+•Loss of butylene (C4H8) from the cycloheptane ring
82[C5H6O]+•Further fragmentation of larger ions
67[C5H7]+Cleavage and rearrangement of the ring structures
55[C4H7]+Common fragment in cyclic systems

X-ray Crystallography of this compound Derivatives

As of the latest available data, there are no publicly accessible X-ray crystallography studies specifically for derivatives of this compound. Therefore, a detailed analysis of its solid-state molecular structure, crystal packing, and intermolecular interactions based on experimental crystallographic data cannot be provided at this time. The synthesis and crystallographic analysis of such derivatives would be a valuable contribution to the field of structural chemistry, offering deeper insights into the three-dimensional arrangement and non-covalent interactions of this spirocyclic system.

Determination of Solid-State Molecular Structure

Information on the determination of the solid-state molecular structure of this compound derivatives is not available in the public domain.

Analysis of Crystal Packing and Intermolecular Interactions

Details regarding the analysis of crystal packing and intermolecular interactions for this compound derivatives are not available from existing crystallographic studies.

Stereochemical Aspects and Conformational Analysis of Spiro 3.6 Decan 1 One

Inherent Chirality and Stereoisomerism in Spiro[3.6]decan-1-one

Spiro compounds can exhibit a form of chirality known as axial chirality, even in the absence of traditional chiral centers with four different substituents. wikipedia.orgwikiwand.com The spiro atom in this compound serves as the origin of this chirality. The two rings connected at the spiro atom are dissimilar, one being a four-membered ring and the other a seven-membered ring. This inherent asymmetry means that the molecule is chiral and can exist as a pair of enantiomers. The assignment of the absolute configuration of such spiro compounds can be challenging but is achievable through specific methodologies. wikipedia.orgwikiwand.com

Conformational Preferences of the this compound Ring System

The conformation of this compound is dictated by the interplay of various types of strain within its bicyclic structure. The cyclobutane (B1203170) and cycloheptane (B1346806) rings both adopt non-planar conformations to alleviate this strain.

Ring Strain and its Impact on Conformation

Cyclic molecules often experience strain due to deviations from ideal bond angles and torsional strain from eclipsed conformations. saskoer.ca

Cyclobutane Ring: A planar cyclobutane would have internal bond angles of 90 degrees, a significant deviation from the ideal 109.5 degrees for sp3 hybridized carbons. To reduce this angle strain, cyclobutane rings typically adopt a puckered or "butterfly" conformation. saskoer.ca

Cycloheptane Ring: Seven-membered rings are highly flexible and can exist in several conformations, with the twist-chair and chair conformations being the most stable. These non-planar arrangements help to minimize both angle strain and torsional strain.

In this compound, the fusion of these two rings at the spiro atom introduces additional constraints, influencing the preferred conformations of both rings.

Influence of Substituents on the Stereochemical Outcome of this compound Reactions

The presence of substituents on the this compound ring system can significantly influence the stereochemical outcome of its reactions. The steric bulk and electronic properties of the substituents can direct incoming reagents to a specific face of the molecule, leading to the preferential formation of one stereoisomer over another.

Computational Chemistry and Theoretical Studies of Spiro 3.6 Decan 1 One

Electronic Structure and Bonding Analysis of Spiro[3.6]decan-1-one

The electronic structure and bonding are fundamental to understanding a molecule's properties. Analysis in this area would typically involve sophisticated quantum chemical calculations to map electron distribution and orbital interactions.

Quantum Chemical Calculations (DFT, ab initio) for Molecular Properties

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are standard approaches for determining the molecular properties of organic compounds. These calculations can predict geometries, energies, and various spectroscopic parameters. For this compound, while general computed properties are available, dedicated studies employing high-level DFT or ab initio methods to analyze its electronic characteristics are not found in the reviewed literature.

Basic computed properties for this compound have been calculated and are available in public databases. nih.gov

Table 1: Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C10H16O PubChem nih.gov
Molecular Weight 152.23 g/mol PubChem nih.gov
XLogP3-AA (Lipophilicity) 2.5 PubChem nih.gov
Polar Surface Area 17.1 Ų PubChem nih.gov
Rotatable Bond Count 0 PubChem nih.gov
Hydrogen Bond Donor Count 0 PubChem nih.gov

This table presents data that has been computationally generated by algorithms used in chemical databases.

Frontier Molecular Orbital (FMO) Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the reactivity of molecules. nih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents. Specifically, the HOMO acts as an electron donor, and the LUMO acts as an electron acceptor.

A specific FMO analysis for this compound is not available in the surveyed literature. Such an analysis would calculate the energies of the HOMO and LUMO, as well as their spatial distribution. This would help in predicting its susceptibility to nucleophilic or electrophilic attack. For instance, the location of the LUMO would likely be centered around the carbonyl carbon, indicating this as a primary site for nucleophilic attack. The HOMO-LUMO energy gap is also a key indicator of chemical reactivity and stability. nih.gov

Molecular Mechanics and Dynamics Simulations for Conformational Landscapes

The flexibility of the seven-membered ring in this compound suggests a complex conformational landscape. Molecular mechanics and dynamics simulations are the primary computational tools for exploring these aspects.

Potential Energy Surface Exploration

The exploration of the potential energy surface (PES) is essential for identifying the different stable conformations (local minima) and the transition states that connect them. This is particularly important for a molecule like this compound, which contains a flexible cycloheptane (B1346806) ring fused to a more rigid cyclobutane (B1203170) ring.

A detailed study of the PES of this compound has not been published. A computational investigation would involve systematically rotating the flexible bonds and calculating the energy at each step to map out the conformational space. This would reveal the most stable chair, boat, and twist-chair/boat conformations of the cycloheptane ring and how the spiro-fusion affects their relative energies and the barriers to interconversion.

Ligand-Protein Docking Simulations (if relevant to conceptual scaffold studies)

Ligand-protein docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a protein target. The spirocyclic scaffold is of interest in medicinal chemistry for its rigid and three-dimensional nature, which can be advantageous for fitting into protein binding sites. researchgate.net

However, there are no specific ligand-protein docking studies in the scientific literature that utilize this compound as a conceptual scaffold. While docking studies have been performed on other spiro compounds, such as spiro[4.5]decane derivatives, to investigate their potential as inhibitors for various enzymes, this compound itself has not been the subject of such research.

Reaction Mechanism Elucidation for this compound Transformations

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, intermediates, and transition states. This allows for the determination of reaction pathways and the factors that control them.

There is a lack of published research on the theoretical elucidation of reaction mechanisms for transformations specifically involving this compound. Potential reactions for study could include its reduction, oxidation, or rearrangement. For example, computational studies could investigate the mechanism of a Baeyer-Villiger oxidation to form the corresponding lactones or the mechanism of ring expansion or contraction reactions under various conditions. These studies would provide valuable insights into the reactivity and synthetic utility of this spiroketone.

Transition State Computations and Reaction Pathways

There is no published research detailing the transition state computations or reaction pathways for reactions involving this compound. Computational studies on other spirocyclic ketones have investigated phenomena such as the rearrangement of epoxides to ketones and the competition between spiro and planar transition states in epoxidation reactions. thieme-connect.compnas.org For instance, quantum chemical calculations have been used to predict activation barriers in the isomerization of tropane-based spirocyclic epoxides. thieme-connect.com Similarly, density functional theory (DFT) has been employed to analyze the molecular structure and frontier molecular orbitals of benzospirocyclic ketones. nsc.ru However, these findings are specific to the studied systems and cannot be directly extrapolated to this compound due to differences in ring strain and electronic effects.

Kinetic and Thermodynamic Aspects of this compound Reactions

Similarly, a search of the scientific literature yielded no specific kinetic or thermodynamic data for reactions of this compound. General principles of chemical thermodynamics, including the roles of enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), govern the feasibility and spontaneity of all chemical reactions. freescience.infoalooba.com For any given reaction of this compound, these values would determine the position of equilibrium and whether the reaction is exothermic or endothermic.

In the context of related but distinct systems, kinetic and thermodynamic control have been explored, such as in the Diels-Alder reaction, where temperature can influence whether the kinetic or thermodynamic product is favored. masterorganicchemistry.com However, without experimental or computational data for this compound, it is impossible to provide specific values for reaction enthalpies, activation energies, or rate constants.

Applications of Spiro 3.6 Decan 1 One in Advanced Organic Synthesis

Utilization of Spiro[3.6]decan-1-one in Materials Science Research

The application of spiro compounds extends into materials science, where their unique structures can impart desirable properties to polymers and optoelectronic materials. slideshare.net

Specific research on this compound as a precursor for optoelectronic materials has not been found. However, spiro compounds, in general, are utilized in this field. For example, spiro-compounds have been investigated for use in electroluminescent devices. nih.gov Indane-1,3-dione, a related scaffold, is a versatile building block for structures used in organic electronics and for creating materials with non-linear optical (NLO) applications. mdpi.com The rigid, non-planar nature of the spiro-scaffold can be exploited to prevent aggregation and improve the performance of organic electronic materials.

This compound in Catalyst Design and Ligand Synthesis

The rigid backbone of spiro compounds is a highly desirable feature in the design of chiral ligands for asymmetric catalysis. This rigidity can lead to well-defined chiral environments around a metal center, often resulting in high levels of enantioselectivity.

While this compound itself has not been reported as a direct precursor for ligands, the development of ligands with spiro skeletons is an active area of research. For instance, a new bisoxazoline ligand with a spiro skeleton (spiro-BOX) was developed and successfully applied in highly enantioselective cyclic allylation reactions. rsc.org The data below highlights the performance of this related spiro-based ligand system.

EntrySubstrateYield (%)Enantiomeric Excess (ee %)
1N-Ts, N'-Ph9592
2N-Ts, N'-4-MeOC6H49694
3N-Ts, N'-4-FC6H49595
4N-Bs, N'-Ph9393

Table 1: Performance of a spiro-BOX ligand in enantioselective allylic cyclization, demonstrating the potential of spiro scaffolds in catalyst design. Data sourced from related research. rsc.org

This demonstrates that the spirocyclic framework is a viable and effective platform for developing high-performance chiral ligands, suggesting a potential future application for derivatives of this compound.

Future Directions and Unexplored Avenues in Spiro 3.6 Decan 1 One Research

Development of Enantioselective Methodologies for Spiro[3.6]decan-1-one

The synthesis of single-enantiomer spiro compounds is a significant challenge in organic chemistry, with organocatalysis and organometallic chemistry being key areas of development. nyu.edu The creation of chiral spirocycles is a long-standing goal for organic chemists. nyu.edu Future research will likely focus on developing catalytic asymmetric methods to access enantiomerically pure this compound. This is crucial as the biological activity of spiro compounds can be highly dependent on their stereochemistry. jocpr.com

One promising approach is the use of chiral catalysts, such as those derived from BINOL or chiral phosphoric acids, to control the stereochemical outcome of key ring-forming reactions. whiterose.ac.uknii.ac.jp For instance, asymmetric intramolecular aldol (B89426) or Michael reactions could be employed to construct the spirocyclic core with high enantioselectivity. The development of efficient and stereodivergent reactions, such as the halogenative semi-pinacol rearrangement, could also provide access to optically active β-halo spiroketones which can be further transformed into enantiopure this compound. nih.gov

Potential Enantioselective Strategy Catalyst Type Key Transformation Anticipated Outcome
Asymmetric Intramolecular Aldol CondensationChiral Proline DerivativesCyclization of a diketo-aldehyde precursorEnantiomerically enriched this compound
Chiral Phosphoric Acid Catalyzed CyclizationBINOL-derived Phosphoric AcidsIntramolecular oxa-Michael additionAccess to chiral spirocyclic ethers, convertible to the ketone
Enantioselective Halogenative Semi-Pinacol RearrangementChiral Halogenating Agents/CatalystsRearrangement of allylic cycloalkanolsDiastereomerically and enantiomerically enriched halo-spiroketones

Exploration of Novel Reactivity Patterns for this compound

The inherent ring strain and electronic properties of the cyclobutanone (B123998) moiety in this compound suggest a rich and largely unexplored reactivity profile. The electronic structure of spiroketones makes them susceptible to nucleophilic attack. acs.org Future research is expected to uncover novel transformations that leverage these features.

For example, nucleophile-induced rearrangements could lead to the formation of unique polycyclic or macrocyclic structures. acs.org The carbonyl group's reactivity can be exploited in various C-C and C-N bond-forming reactions, providing access to a diverse range of derivatives. Additionally, the development of reactions that selectively functionalize the cycloheptane (B1346806) ring, while leaving the cyclobutanone intact, would be highly valuable for creating libraries of new spiro compounds. The exploration of photochemical reactions could also unveil new pathways for skeletal rearrangements and functionalization.

Reaction Type Potential Reagents/Conditions Expected Product Class
Baeyer-Villiger OxidationPeroxy acids (e.g., m-CPBA)Spiro-lactones
Schmidt ReactionHydrazoic acid (HN3)Spiro-lactams
Ring-Expansion ReactionsDiazomethane, Tiffeneau-Demjanov rearrangementLarger ring spirocycles
Reductive AminationAmines, reducing agents (e.g., NaBH3CN)Spiro-amines

Integration of this compound into Advanced Materials Research

The rigid, three-dimensional structure of spiro compounds makes them attractive building blocks for advanced materials. rsc.org Integrating nonplanar spiro compounds into organic electronics has shown promise for improving material properties. rsc.org The incorporation of this compound or its derivatives into polymers could lead to materials with enhanced thermal stability, solubility, and specific optical or electronic properties. rsc.orgtandfonline.com

For instance, spiro-containing polymers have been investigated for their potential in organic light-emitting diodes (OLEDs) and as charge transport materials in solar cells. rsc.org The unique spiro-junction disrupts regular crystalline packing, which can lead to materials with solution-like photophysical properties in the solid state. rsc.org Furthermore, the photochromic properties observed in some spiro compounds, like spiropyrans and spirooxazines, suggest that derivatives of this compound could be explored for applications in smart materials, such as photo-switchable devices or ophthalmic lenses. researchgate.netscu.edu.au

Computational Design and Prediction of Novel this compound Derivatives

Computational chemistry offers a powerful tool for accelerating the discovery of new molecules with desired properties. mdpi.combohrium.com In silico methods, such as Density Functional Theory (DFT) and molecular docking, can be employed to design and predict the properties of novel this compound derivatives. rsc.org

By calculating quantum chemical descriptors, researchers can predict the reactivity, electronic properties, and potential biological activity of new compounds before their synthesis. rsc.org For example, molecular docking studies could identify derivatives with high binding affinities to specific biological targets, guiding the synthesis of new potential therapeutic agents. rsc.orgbohrium.com Computational modeling can also be used to understand the conformational preferences of this compound and its derivatives, which is crucial for designing molecules with specific shapes for applications in host-guest chemistry or materials science.

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Electronic structure analysisHOMO-LUMO gap, molecular electrostatic potential, reactivity indices
Molecular DockingVirtual screeningBinding affinity to biological targets, identification of potential drug candidates
Molecular Dynamics (MD) SimulationsConformational analysisStable conformations, flexibility, interactions with solvent

Q & A

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?

  • Methodological Answer :
  • Feasibility : Prioritize synthetic routes with >50% yield and scalable purification .
  • Novelty : Explore understudied applications (e.g., as a ligand in asymmetric catalysis).
  • Ethical compliance : Adhere to safety protocols for handling reactive intermediates (e.g., hydrohalides) .

What frameworks (e.g., PICO, SPIDER) structure research questions on the compound’s mechanism of action?

  • Methodological Answer :
  • PICO :
  • Population : Enzyme targets (e.g., kinases).
  • Intervention : this compound binding.
  • Comparison : Baseline activity without inhibitor.
  • Outcome : Inhibition constant (KiK_i).
  • SPIDER :
  • Sample : Protein-ligand complexes.
  • Phenomenon : Conformational changes upon binding.
  • Design : Molecular dynamics simulations.
  • Evaluation : Free energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.